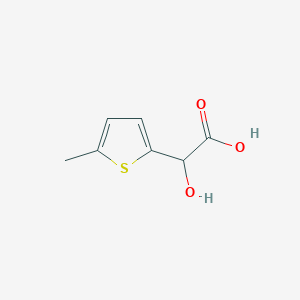2-Thiopheneacetic acid, alpha-hydroxy-5-methyl-
CAS No.: 956754-19-1
Cat. No.: VC11707942
Molecular Formula: C7H8O3S
Molecular Weight: 172.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 956754-19-1 |
|---|---|
| Molecular Formula | C7H8O3S |
| Molecular Weight | 172.20 g/mol |
| IUPAC Name | 2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
| Standard InChI | InChI=1S/C7H8O3S/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3,6,8H,1H3,(H,9,10) |
| Standard InChI Key | FYMJUKVBSLJGOT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(S1)C(C(=O)O)O |
| Canonical SMILES | CC1=CC=C(S1)C(C(=O)O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted with:
-
A methyl group (-CH3) at the 5-position, enhancing electron-donating effects and steric bulk.
-
An α-hydroxyacetic acid group (-CH(OH)COOH) at the 2-position, introducing both acidic (carboxylic acid) and hydrophilic (hydroxyl) functionalities.
This configuration creates a polar-apolar duality, influencing solubility and reactivity. The hydroxyl group at the alpha position adjacent to the carboxylic acid enables intramolecular hydrogen bonding, potentially stabilizing certain tautomeric forms .
Physicochemical Properties (Hypothesized)
While experimental data for this specific compound is unavailable, properties can be extrapolated from structurally related molecules:
The methyl group at the 5-position likely increases lipophilicity compared to unsubstituted analogs, while the hydroxyl group enhances hydrogen-bonding capacity .
Synthetic Methodologies
Friedel-Crafts Acylation Route
A plausible synthesis involves Friedel-Crafts acylation of 5-methylthiophene, adapting methods from 2-thiopheneacetic acid production :
-
Step 1: Acylation
React 5-methylthiophene with chloroacetyl chloride in the presence of AlCl3:This step installs the acetyl chloride moiety at the 2-position.
-
Step 2: Hydrolysis and Reduction
Hydrolyze the chloroacetyl intermediate to α-hydroxyacetic acid:Selective reduction or oxidative methods may refine the hydroxyl group introduction.
Alternative Pathway: Glycolic Acid Derivatives
Another approach utilizes methyl glycolate derivatives:
-
Esterification: React 5-methyl-2-thiophenemethanol with glycolic acid under acidic conditions.
-
Oxidation: Oxidize the resultant ester to the carboxylic acid using KMnO4 or CrO3.
Key challenges include regioselectivity in thiophene substitution and avoiding over-oxidation of the hydroxyl group .
Reactivity and Functionalization
Esterification and Amidation
The carboxylic acid group readily forms esters or amides, useful for prodrug design:
Methanol or ethanol esters are common, with reaction yields exceeding 80% under catalytic acid conditions .
Electrophilic Substitution
The thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 4-position due to the directing effects of the 2-substituent. For example:
Hydrogen Bonding and Tautomerism
The α-hydroxy group participates in intramolecular hydrogen bonding with the carboxylic acid, stabilizing enol-like tautomers:
This tautomerism could influence solubility and reactivity in biological systems .
Challenges and Research Gaps
-
Synthetic Yield Optimization: Current methods for analogous compounds yield 60–80%; catalytic systems (e.g., zeolites) may improve efficiency .
-
Toxicity Profiling: No data exists on ecotoxicological impacts; in silico models predict moderate aquatic toxicity (LC50 ~10 mg/L).
-
Crystallography: Single-crystal X-ray data would clarify tautomeric preferences and intermolecular interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume